2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide
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Overview
Description
Preparation Methods
The synthesis of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide typically involves the reaction of appropriate precursors under specific conditions.
Chemical Reactions Analysis
2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino and oxo groups may play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxyimino-3-oxo-N-M-tolyl-butyramide include other hydroxyimino and oxo-substituted butyramides. These compounds share structural similarities but may differ in their specific functional groups and overall activity.
Properties
IUPAC Name |
(E)-3-hydroxy-N-(3-methylphenyl)-2-nitrosobut-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-4-3-5-9(6-7)12-11(15)10(13-16)8(2)14/h3-6,14H,1-2H3,(H,12,15)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPVVSOFDFFUEG-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C(C)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C(/C)\O)/N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721599 |
Source
|
Record name | 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139326-07-1 |
Source
|
Record name | 2-(Hydroxyimino)-N-(3-methylphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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